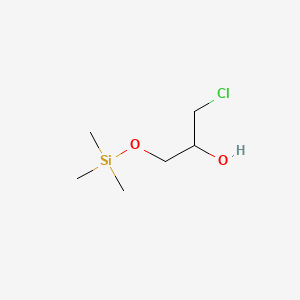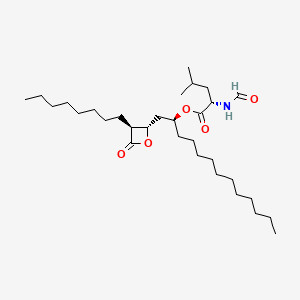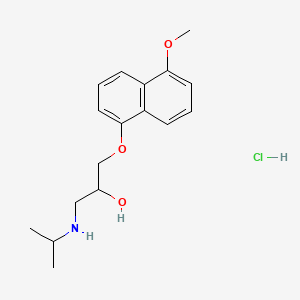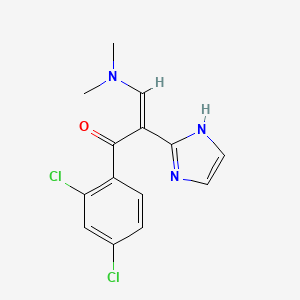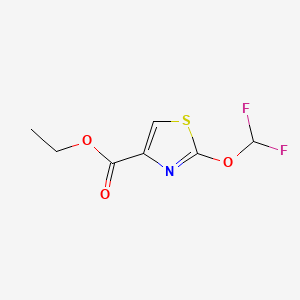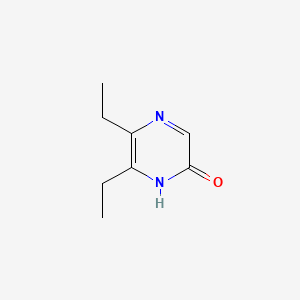
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used as a research chemical since the early 2000s. MDPV has been reported to have stimulant effects similar to amphetamines and cocaine, and it has been associated with a range of adverse effects, including addiction, psychosis, and death.
Mécanisme D'action
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone also acts as a norepinephrine reuptake inhibitor and a serotonin reuptake inhibitor, which contributes to its overall effects on the central nervous system.
Effets Biochimiques Et Physiologiques
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been found to have a range of biochemical and physiological effects on the central nervous system. It has been reported to increase locomotor activity, induce hyperthermia, and cause anorexia in animal models. In humans, 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been associated with a range of adverse effects, including agitation, paranoia, hallucinations, and cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a useful tool for studying the dopamine system and its role in addiction and other psychiatric disorders. However, the use of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone in research is limited by its potential for abuse and its adverse effects on human health.
Orientations Futures
There are several future directions for research on 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. One area of interest is the development of new treatments for addiction and other psychiatric disorders that target the dopamine system. Another area of interest is the development of new synthetic cathinones that have fewer adverse effects than 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. Additionally, further research is needed to fully understand the mechanisms of action of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone and its effects on the central nervous system.
Méthodes De Synthèse
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and 4-methylphenyl-2-nitropropene (4-MeP2NP) using a reductive amination reaction. The reaction is typically carried out using sodium borohydride as a reducing agent and an acid catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone.
Propriétés
Numéro CAS |
1391054-19-5 |
|---|---|
Nom du produit |
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone |
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.389 |
Nom IUPAC |
3-(4-methoxynaphthalen-1-yl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C21H20O2/c1-15-7-9-17(10-8-15)20(22)13-11-16-12-14-21(23-2)19-6-4-3-5-18(16)19/h3-10,12,14H,11,13H2,1-2H3 |
Clé InChI |
OAEYOACAIORYEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C3=CC=CC=C23)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



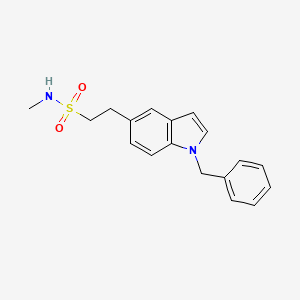
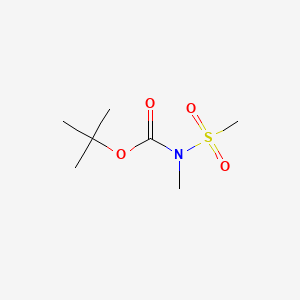
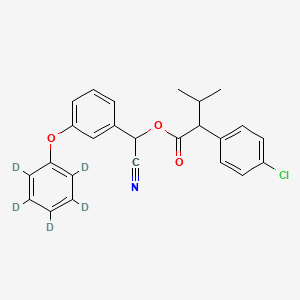
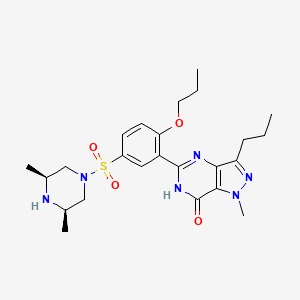
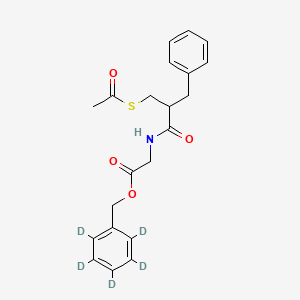
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)
